molecular formula C18H17N3O7S2 B14496905 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- CAS No. 65168-14-1

1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-

Cat. No.: B14496905
CAS No.: 65168-14-1
M. Wt: 451.5 g/mol
InChI Key: QPRHJNURPQUWMK-UHFFFAOYSA-N
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Description

1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- is an organic compound with the molecular formula C17H15N3O6S2. It is a derivative of naphthalenedisulfonic acid, characterized by the presence of an azo group linking a naphthalene ring to a substituted aniline. This compound is known for its applications in various fields, including analytical chemistry and dye manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- typically involves the diazotization of 4-amino-2-methoxy-5-methylphenylamine followed by coupling with 1,3-naphthalenedisulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of oleum and other sulfonating agents is common in the preparation of naphthalenedisulfonic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

    Substitution: Sulfonation and nitration reactions often require sulfuric acid and nitric acid, respectively.

Major Products Formed

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of azo and sulfonic acid groups makes it particularly useful in analytical and industrial applications, offering advantages in terms of stability, solubility, and reactivity compared to other similar compounds .

Properties

CAS No.

65168-14-1

Molecular Formula

C18H17N3O7S2

Molecular Weight

451.5 g/mol

IUPAC Name

7-[(4-amino-2-methoxy-5-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C18H17N3O7S2/c1-10-5-16(17(28-2)9-15(10)19)21-20-12-4-3-11-6-13(29(22,23)24)8-18(14(11)7-12)30(25,26)27/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27)

InChI Key

QPRHJNURPQUWMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)OC)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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